4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one
CAS No.: 1351582-65-4
Cat. No.: VC4175786
Molecular Formula: C19H24N2O5
Molecular Weight: 360.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351582-65-4 |
|---|---|
| Molecular Formula | C19H24N2O5 |
| Molecular Weight | 360.41 |
| IUPAC Name | 4-benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one |
| Standard InChI | InChI=1S/C19H24N2O5/c22-17-14-24-13-16(21(17)12-15-4-2-1-3-5-15)18(23)20-8-6-19(7-9-20)25-10-11-26-19/h1-5,16H,6-14H2 |
| Standard InChI Key | PQJBOSFOUZOEOB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12OCCO2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Introduction
Benzyl Group
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Definition: A benzyl group is a functional group derived from toluene, consisting of a phenyl ring attached to a methylene group.
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Role: It often serves as a protecting group in organic synthesis due to its ease of removal under certain conditions.
Morpholin-3-one Ring
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Definition: Morpholin-3-one is a heterocyclic compound containing a morpholine ring with a carbonyl group attached to the nitrogen atom.
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Role: It is a common scaffold in medicinal chemistry, often used in the design of pharmaceuticals due to its ability to participate in hydrogen bonding and its stability.
1,4-Dioxa-8-azaspiro[4.5]decane Moiety
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Definition: This is a spiro compound featuring a central carbon atom bonded to two rings: a 1,4-dioxane ring and a piperidine ring.
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Role: Spiro compounds like this are of interest in organic synthesis for their unique stereochemical properties and potential biological activity.
Synthesis and Potential Applications
While specific synthesis details for 4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one are not readily available, compounds with similar structures are typically synthesized through multi-step reactions involving condensation and substitution reactions.
Potential Applications
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Pharmaceuticals: The morpholin-3-one core and the spiro moiety could contribute to biological activity, making this compound a candidate for drug development.
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Organic Synthesis: The presence of a benzyl group suggests its utility as a precursor for further synthetic transformations.
Data Table: Related Compounds
Future Research Directions
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Synthetic Methodology: Developing efficient synthetic routes for this compound.
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Biological Activity: Investigating its potential biological effects, such as antimicrobial or anticancer activity.
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Structural Modifications: Exploring modifications to enhance stability or activity.
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